![molecular formula C26H21NO4 B2746731 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 867137-98-2](/img/no-structure.png)

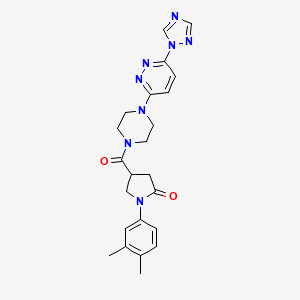

1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C26H21NO4 and its molecular weight is 411.457. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical and Electronic Materials

Diketopyrrolopyrrole derivatives have been extensively studied for their photophysical properties, contributing to the development of novel organic optoelectronic materials. Their unique optical characteristics, such as the ability to exhibit strong fluorescence and a gradual red-shift in absorption and emission bands with increased electron-donating strength of substituents, make them candidates for applications in organic electronics and photonics. For instance, symmetrically substituted DPP derivatives demonstrate potential in the synthesis of organic optoelectronic materials due to their enhanced water solubility and optical properties under various conditions (Zhang et al., 2014).

Polymer Science

In the realm of polymer science, DPP-based polymers have shown promise due to their high conductivity and electron mobility, advantageous for applications as electron transport layers in polymer solar cells. The electron-deficient nature and planar structure of the DPP backbone contribute to these properties, facilitating electron extraction and minimizing exciton recombination at the active layer/cathode interface. This leads to improved power conversion efficiency in inverted polymer solar cell devices (Hu et al., 2015).

Synthetic Chemistry

In synthetic chemistry, the exploration of DPP derivatives includes the development of novel synthesis methods for complex heterocycles that are significant in pharmaceutical chemistry. These compounds exhibit a range of biological activities, underscoring the importance of efficient synthetic routes for their production. Novel methods for synthesizing substituted chromenopyrimidinones, for example, demonstrate the versatility of DPP derivatives in contributing to the synthesis of compounds with potential antibacterial, fungicidal, and other bioactive properties (Osyanin et al., 2014).

Luminescent Materials

The synthesis of highly luminescent polymers containing DPP units highlights their application in creating materials with strong fluorescence and significant quantum yields. Such polymers, characterized by their solubility in common organic solvents and distinct optical and electrochemical properties, find use in various applications, including light-emitting devices and sensors (Zhang & Tieke, 2008).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine to form the corresponding imine, which is then cyclized with 3-acetyl-4-hydroxycoumarin in the presence of a Lewis acid catalyst. The resulting dihydrochromeno[2,3-c]pyrrole intermediate is then oxidized to the final product using an oxidizing agent such as DDQ or MnO2.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-methylbenzylamine", "3-acetyl-4-hydroxycoumarin", "Lewis acid catalyst", "oxidizing agent (DDQ or MnO2)" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable solvent and a catalyst such as acetic acid or p-toluenesulfonic acid to form the corresponding imine.", "Step 2: Cyclization of the imine with 3-acetyl-4-hydroxycoumarin in the presence of a Lewis acid catalyst such as BF3.OEt2 or TiCl4 to form the dihydrochromeno[2,3-c]pyrrole intermediate.", "Step 3: Oxidation of the intermediate to the final product using an oxidizing agent such as DDQ or MnO2 in the presence of a suitable solvent such as dichloromethane or acetonitrile." ] } | |

CAS No. |

867137-98-2 |

Molecular Formula |

C26H21NO4 |

Molecular Weight |

411.457 |

IUPAC Name |

1-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |

InChI |

InChI=1S/C26H21NO4/c1-16-7-9-17(10-8-16)15-27-23(18-11-13-19(30-2)14-12-18)22-24(28)20-5-3-4-6-21(20)31-25(22)26(27)29/h3-14,23H,15H2,1-2H3 |

InChI Key |

PGBFPMUOAOLEOZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2746654.png)

![8-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2746659.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2746666.png)

![2-(4-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2746668.png)

![1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2746670.png)

![N-(2,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2746671.png)